

# Preclinical Profile of Vidofludimus Calcium: A Dual-Action Immunomodulator

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Vidofludimus calcium (formerly IMU-838) is an orally administered, second-generation small molecule inhibitor of dihydroorotate dehydrogenase (DHODH) with a novel, dual mechanism of action. In addition to its potent immunomodulatory effects via DHODH inhibition, it also functions as an activator of the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1). This technical guide provides a comprehensive overview of the preclinical research on Vidofludimus calcium, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action and experimental workflows. The preclinical data package supports its development for autoimmune diseases, particularly multiple sclerosis (MS) and inflammatory bowel disease (IBD), by demonstrating a favorable efficacy and safety profile.

## **Mechanism of Action**

**Vidofludimus** calcium exerts its therapeutic effects through a unique dual mechanism, targeting both immune-driven inflammation and neurodegeneration.

• DHODH Inhibition: **Vidofludimus** calcium is a highly potent inhibitor of the mitochondrial enzyme DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[1] Proliferating immune cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis and rely heavily on this pathway.[2] By inhibiting







DHODH, **Vidofludimus** calcium selectively induces metabolic stress in these hyperactive immune cells, leading to a reduction in their proliferation and effector functions, including the secretion of pro-inflammatory cytokines like IL-17 and IFN-y.[3] This targeted action leaves largely unaffected other immune cells, allowing for a normal immune response to pathogens. [4]

Nurr1 Activation: Uniquely among DHODH inhibitors, Vidofludimus calcium also acts as a
potent agonist of Nurr1, a transcription factor crucial for the development, maintenance, and
survival of dopaminergic neurons.[5] Nurr1 activation is associated with direct
neuroprotective effects and has been shown to reduce neuroinflammation by modulating
microglial and astrocytic activity.[6][7] This aspect of its mechanism is particularly relevant for
its potential application in neurodegenerative diseases like progressive MS.[8]





Figure 1: Dual Mechanism of Action of Vidofludimus Calcium





Figure 2: General Workflow for In Vitro Assays







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsingremitting multiple sclerosis [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial PMC [pmc.ncbi.nlm.nih.gov]
- 5. imux.com [imux.com]
- 6. Immunic Announces Vidofludimus Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]
- 7. Immunic's Vidofludimus Calcium Shows Promise in Multiple Sclerosis Treatment [trial.medpath.com]
- 8. Vidofludimus calcium | MS Trust [mstrust.org.uk]
- To cite this document: BenchChem. [Preclinical Profile of Vidofludimus Calcium: A Dual-Action Immunomodulator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684499#preclinical-research-on-vidofludimus-calcium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com